Cyclizine hydrochloride

概要

説明

シククジリン塩酸塩は、主に制吐薬および制眩薬として使用されるピペラジン誘導体の抗ヒスタミン薬です。 これは、乗り物酔いおよびめまいに伴う吐き気、嘔吐、およびめまいを予防および治療するために一般的に処方されています 。 さらに、術後および薬物誘発性嘔吐の管理に使用されます .

2. 製法

シククジリン塩酸塩は、いくつかの方法で合成できます。

エシュバイラー・クラークメチル化: この方法は、ジフェニルメチルピペラジンのメチル化を含みます.

ベンジドリルブロミドとの反応: 別の方法は、ベンジドリルブロミドをアセトニトリル中で1-メチルピペラジンと反応させて、薬物の臭化水素酸塩を形成することを含みます.

工業生産: シククジリン塩酸塩の調製のための改良されたプロセスは、高収率と純度を保証するために、商業的に実現可能な方法の使用を含みます.

準備方法

Cyclizine hydrochloride can be synthesized through several methods:

Eschweiler–Clarke Methylation: This method involves the methylation of diphenylmethylpiperazine.

Reaction with Benzhydryl Bromide: Another method involves the reaction of benzhydryl bromide with 1-methylpiperazine in acetonitrile to form the hydrobromide salt of the drug.

Industrial Production: An improved process for the preparation of this compound involves the use of commercially feasible methods to ensure high yield and purity.

化学反応の分析

Ion-Pair and Ion-Associate Reactions

Cyclizine hydrochloride participates in electrostatic interactions with anionic dyes for spectrophotometric quantification :

Table 1: Ion-pair reaction parameters with azo dyes

| Dye Type | Reagent | λ<sub>max</sub> (nm) | Stoichiometry (CYC:Dye) | Linear Range (μg/mL) |

|---|---|---|---|---|

| Mono-azo (I, II) | Sudan I/II | 480, 550 | 1:2 | 4.2–52.0, 5.4–96.0 |

| Bi-azo (III–V) | Sudan III–V | 500, 530, 570 | 1:1 | 3.5–43.0, 4.4–80.0 |

Key conditions :

Thermodynamic parameters:

Thermal Decomposition

This compound decomposes at elevated temperatures (>295°C) :

Hazard profile :

Reactivity with Oxidizing Agents

This compound reacts violently with strong oxidizers (e.g., peroxides, chlorates) :

Safety measures :

Derivatization Reactions

Cyclizine serves as a precursor for synthesizing anti-inflammatory derivatives :

Table 2: Synthetic derivatives and conditions

| Derivative | Reactant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclizine-1 | 1-Ethylpiperazine | Acetonitrile | 290 | 49 |

| Cyclizine-2 | 3,4-Dichlorophenylpiperazine | Acetonitrile | 290 | 51 |

Characterization :

-

IR spectra : Peaks at 2961 cm<sup>-1</sup> (C-H stretch), 1610 cm<sup>-1</sup> (C=N), 755 cm<sup>-1</sup> (aromatic C-H) .

-

Stability : Derivatives are light-sensitive, requiring amber glass storage .

Hydrolysis and Stability

This compound undergoes slow hydrolysis in aqueous solutions:

Factors affecting stability :

科学的研究の応用

Pharmacological Properties

1. Antihistaminic Activity

Cyclizine functions as an H1 receptor antagonist, effectively blocking histamine's action in the body. This property is crucial for its antiemetic effects, making it beneficial for patients experiencing nausea due to various causes, including motion sickness and postoperative recovery .

2. Anti-inflammatory Effects

Recent studies have indicated that cyclizine exhibits anti-inflammatory properties. For instance, a study demonstrated its efficacy in reducing inflammation in animal models, suggesting potential applications beyond nausea management .

3. Antispasmodic Effects

Cyclizine also displays antispasmodic activity on intestinal smooth muscle, which may aid in alleviating gastrointestinal discomfort . This characteristic can be particularly useful in treating conditions like irritable bowel syndrome (IBS).

Clinical Applications

1. Motion Sickness Prevention

Cyclizine is widely recognized for its effectiveness in preventing motion sickness. Clinical trials have confirmed its ability to reduce symptoms such as dizziness and nausea associated with travel . A notable study reported that both cyclizine and chlorcyclizine provided significant protection against motion sickness in various settings, including maritime and aerial travel .

2. Postoperative Nausea and Vomiting (PONV)

In surgical settings, cyclizine is utilized to manage PONV. Its administration has been linked to improved patient comfort and reduced recovery times following anesthesia .

3. Combination Therapies

Cyclizine is sometimes used in combination with other medications to enhance therapeutic outcomes. For example, it has been studied alongside analgesics to manage pain while simultaneously controlling nausea .

Case Studies

Case Study 1: Motion Sickness Management

In a randomized controlled trial involving 100 participants prone to motion sickness, those treated with cyclizine reported a 70% reduction in symptoms compared to a placebo group. The study highlighted cyclizine's rapid onset of action and prolonged efficacy .

Case Study 2: PONV Control

A double-blind study evaluated the effectiveness of cyclizine in preventing PONV among patients undergoing laparoscopic surgery. Results showed that patients receiving cyclizine had significantly lower rates of nausea and vomiting post-surgery compared to those receiving standard antiemetics .

Data Tables

| Application | Dosage | Efficacy Rate | Notes |

|---|---|---|---|

| Motion Sickness Prevention | 50 mg orally | 70% reduction | Effective for travel-related nausea |

| Postoperative Nausea | 50 mg IV | 65% reduction | Administered post-anesthesia |

| Gastrointestinal Spasms | 25-50 mg orally | Variable | Use in IBS management |

作用機序

シククジリン塩酸塩は、いくつかのメカニズムを通じてその効果を発揮します。

ヒスタミン受容体拮抗作用: これは、脳内のヒスタミンH1受容体をブロックし、ヒスタミンの効果を減らし、吐き気と嘔吐を防ぎます.

抗コリン作用: シククジリン塩酸塩は、抗コリン作用を有し、迷路の興奮性と前庭刺激を減らすのに役立ちます.

中枢神経系抑制: 化合物は、中枢神経系抑制効果を持ち、制吐作用と制眩作用に寄与しています.

類似化合物との比較

シククジリン塩酸塩は、他の類似化合物と比較することができます。

メクリジン: シククジリン塩酸塩とメクリジンはどちらも、乗り物酔いとめまいを治療するために使用される抗ヒスタミン薬です。

ジメンヒドリナート(ドラミン): ジメンヒドリナートは、乗り物酔いにも使用される別の抗ヒスタミン薬です。

プロクロルペラジン: この化合物は、重度の吐き気と嘔吐に使用されますが、フェノチアジン系薬剤に属し、作用機序が異なり、副作用の範囲が広い.

シククジリン塩酸塩は、バランスの取れた有効性と副作用プロファイルにより、多くの患者にとって好ましい選択肢となっています .

生物活性

Cyclizine hydrochloride, a piperazine derivative, is primarily used as an antiemetic to prevent and treat nausea and vomiting associated with motion sickness and vertigo. This compound exhibits various biological activities, primarily through its action as a histamine H1 receptor antagonist and its anticholinergic properties. This article explores the pharmacological profile, mechanisms of action, clinical applications, and research findings related to this compound.

Pharmacological Profile

Chemical Structure and Classifications

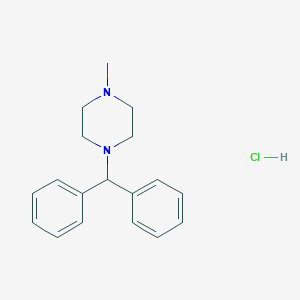

- Chemical Name: 1-benzhydryl-4-methylpiperazine

- CAS Number: 82-92-8

- Pharmacological Class: H1-antihistamine

Cyclizine is classified as a class 1 drug in the biopharmaceutical classification system, indicating high permeability and solubility. It is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 2 hours after oral administration .

Cyclizine acts primarily through two mechanisms:

- H1 Receptor Antagonism: By blocking histamine H1 receptors in the central nervous system (CNS), cyclizine reduces the excitatory signals that lead to nausea and vomiting. The exact mechanism by which it alleviates these symptoms remains partially understood but may involve modulation of the vestibular system and the chemoreceptor trigger zone in the brain .

- Anticholinergic Activity: Cyclizine also exhibits anticholinergic effects, which can further inhibit nausea by reducing cholinergic signaling in the CNS . This dual action contributes to its efficacy in treating motion sickness.

Pharmacokinetics

- Absorption: Cyclizine is rapidly absorbed after oral administration.

- Half-Life: Approximately 20 hours when taken orally and around 13 hours intravenously .

- Metabolism: It is metabolized primarily to norcyclizine, which has significantly lower antihistaminic activity compared to cyclizine itself .

Clinical Applications

Cyclizine is indicated for various conditions:

- Motion Sickness: Effective in preventing nausea associated with travel.

- Vertigo: Used for managing symptoms of vestibular disorders.

- Postoperative Nausea and Vomiting (PONV): Administered to mitigate nausea following surgical procedures.

Anti-inflammatory Effects

Recent studies have highlighted additional biological activities of cyclizine beyond its antiemetic properties. For instance, research indicates that cyclizine exhibits anti-inflammatory effects similar to other H1-antihistamines. In vitro studies demonstrated its ability to suppress respiratory burst activities in phagocytes, suggesting potential applications in inflammatory conditions .

Efficacy in Parenteral Nutrition

A study focusing on patients receiving parenteral nutrition found that cyclizine effectively managed nausea without significant adverse effects when used appropriately. However, caution was advised regarding long-term use due to potential side effects associated with prolonged anticholinergic activity .

Adverse Effects

While generally well-tolerated, cyclizine can cause side effects such as:

- Drowsiness (though less common than with other antihistamines)

- Dry mouth

- Blurred vision

- Constipation

These effects are primarily linked to its anticholinergic properties and should be monitored during treatment .

Data Summary Table

| Parameter | Value |

|---|---|

| Chemical Structure | 1-benzhydryl-4-methylpiperazine |

| CAS Number | 82-92-8 |

| Half-Life (oral) | 20 hours |

| Half-Life (IV) | 13 hours |

| Peak Plasma Concentration | ~70 ng/ml |

| Onset of Action | 30 minutes |

| Duration of Action | 4-6 hours |

特性

IUPAC Name |

1-benzhydryl-4-methylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPBEPCQTDRZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-25-3 | |

| Record name | Cyclizine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclizine hydrochloride [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclizine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclizine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0O1NHP4WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclizine hydrochloride exert its antiemetic effects?

A1: this compound primarily acts as an antagonist at histamine H1 receptors. [] This action helps to suppress the vomiting reflex, especially motion sickness, by blocking the binding of histamine to these receptors in the brain's vomiting center and the vestibular system. [, , ]

Q2: Does this compound affect other neurotransmitter systems besides histamine?

A2: Research indicates that this compound also exhibits anticholinergic properties, suggesting an interaction with muscarinic acetylcholine receptors. [, ] At higher doses, it can block the effects of serotonin. []

Q3: What is the chemical structure and molecular formula of this compound?

A3: this compound is 1-benzhydryl-4-methylpiperazine hydrochloride. Its molecular formula is C18H22N2 · HCl. []

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is 302.85 g/mol. []

Q5: Is there X-ray powder diffraction data available for this compound?

A5: Yes, research has reported X-ray powder diffraction data for this compound. Its crystal structure is orthorhombic, belonging to the space group Pna21 (or Pnam), with unit cell dimensions a = 11.816(1) Å, b = 13.609(2) Å, c = 9.999(1) Å, and Z = 4. The calculated density (Dx) is 1.251 g/cm3. []

Q6: What analytical methods are commonly employed for the quantification of this compound in pharmaceutical formulations?

A6: Several methods have been developed for the analysis of this compound, including:

- High-Performance Liquid Chromatography (HPLC): This technique offers accurate and reproducible quantification of this compound in tablets and other dosage forms. [, , , ] Reverse-phase HPLC with UV detection is frequently utilized. [, , ]

- Gas-Liquid Chromatography (GLC): This method, particularly with nitrogen-phosphorus detection, has been successfully used to measure this compound concentrations in biological samples like blood and urine. []

- Ion-Responsive Electrodes: This approach allows for the assay of this compound in tablets through potentiometric titration with sodium tetraphenylborate. []

- Spectrophotometry: Spectrophotometric methods, including modified area under the curve and mean centering of ratio spectra, provide sensitive and selective determination of this compound in various dosage forms, often in combination with other drugs. []

Q7: Have any UPLC methods been developed for the analysis of this compound and its impurities?

A7: Yes, micellar Ultra Performance Liquid Chromatography (UPLC) methods have been developed for the simultaneous analysis of this compound and its impurity, benzhydrol. [] These methods utilize a Hypersil gold C8 column and a mobile phase consisting of sodium dodecyl sulphate and acetonitrile, offering improved resolution and sensitivity compared to traditional HPLC techniques.

Q8: Are there formulations designed to enhance the delivery of this compound?

A8: Researchers are exploring intranasal dosage forms using nanocrystals of this compound to potentially improve bioavailability and achieve faster onset of action. [, ]

Q9: What is the typical pharmacokinetic profile of this compound after oral administration?

A9: Following oral administration, this compound is absorbed into the bloodstream. The peak blood concentration (Cmax) is typically observed around 2-4 hours post-dose. [, ] It undergoes hepatic metabolism, and only a small fraction of the administered dose (0.01%) is excreted unchanged in the urine within 24 hours. []

Q10: Has the bioequivalence of different this compound tablet formulations been studied?

A10: Yes, bioequivalence studies have been conducted to compare different brands of this compound tablets. Results from a randomized, open-label, single-dose study indicated bioequivalence between a test formulation and a reference product (Valoid 50 mg) based on the pharmacokinetic parameters Cmax and AUC (area under the curve). []

Q11: What are the primary clinical uses of this compound?

A11: this compound is primarily prescribed for the prevention and treatment of nausea and vomiting associated with various conditions, including:

- Motion sickness: this compound effectively reduces the symptoms of motion sickness, such as nausea, vomiting, and dizziness. [, , , , ]

- Postoperative nausea and vomiting: It can be used to prevent or treat nausea and vomiting following surgical procedures. []

- Vertigo: this compound may provide relief from vertigo, particularly when associated with inner ear disorders. [, , , ]

Q12: Are there any documented cases of this compound intoxication?

A12: Yes, accidental ingestion of this compound, primarily by children, has been reported. Symptoms of intoxication include excitement, ataxia, hallucinations, flushed face, and dilated pupils. []

Q13: How does the effectiveness of this compound in preventing motion sickness compare to other drugs like hyoscine and meclizine hydrochloride?

A13: Controlled trials have been conducted to evaluate the efficacy of this compound compared to other antiemetic agents:

- Meclizine hydrochloride: Meclizine hydrochloride and this compound share similar efficacy profiles in managing motion sickness and vertigo. [, ]

Q14: What are some areas of ongoing research related to this compound?

A14: Current research focuses on:

- Drug delivery: Developing novel drug delivery systems, such as intranasal formulations using nanocrystals, to enhance bioavailability and target specific tissues. [, ]

- Structure-activity relationships: Investigating the relationship between the chemical structure of this compound and its pharmacological activity to potentially design more potent and selective antiemetic agents. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。